molecular formula C9H10N2O B599328 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine CAS No. 171780-79-3

5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No. B599328
CAS RN: 171780-79-3
M. Wt: 162.192
InChI Key: OWJNMCVCQVZJEG-UHFFFAOYSA-N
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Description

“5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . 1H-Pyrrolo[2,3-b]pyridine is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield . This process has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, the parent compound of “this compound”, has a molecular weight of 118.1359 .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Analysis of Novel Compounds

    The compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP) was synthesized through ring opening and closure reactions. This process involved advanced quantum studies, and the properties of the compound, including its thermodynamic stability, were thoroughly analyzed using various computational methods (Halim & Ibrahim, 2022).

  • Development of Fused Heterocycles

    Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were created using a synthesis process involving oxidation and intramolecular 1,3-dipolar cycloaddition. These derivatives were obtained in good yields, showcasing the compound's potential as a versatile building block in organic synthesis (El-Nabi, 2004).

  • Advanced Synthesis Techniques for Pyrrolylpyridines

    The first synthesis of pyrrolylpyridines from alkynes and isothiocyanates was reported, highlighting innovative methods for creating complex molecules. This advancement opens up new possibilities in the realm of synthetic organic chemistry and the development of new materials or medicinal compounds (Nedolya et al., 2015).

  • Synthesis for Agrochemical and Medicinal Applications

    A process was described for the synthesis of 5-methoxylated 3-pyrrolin-2-ones, highlighting the compound's relevance in the preparation of agrochemicals or medicinal compounds. This research underlines the compound's potential in various industrial applications (Ghelfi et al., 2003).

Biomedical Research and Applications

  • Design and Synthesis for Inhibition of Kinases

    Novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives were designed, synthesized, and biologically evaluated for their inhibitory activity against c-Met and ALK kinases. This research contributes to the understanding of these compounds' potential in developing targeted therapies for various diseases (Liu et al., 2016).

  • Biological Evaluation of Thalidomide Derivatives

    A series of thalidomide derivatives, including 3-methoxy-6-substituted 5,6-dihydropyrrolo[3,4-b]pyridin-7-ones, were synthesized and evaluated for their inhibitory activity against various cell lines. The compounds showed specific inhibitory effects on MG-63 cells and excellent inhibitory activities against tumor cells, demonstrating their potential in cancer research and treatment (孙广龙 et al., 2014).

Mechanism of Action

Target of Action:

The primary targets of 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine are the FGFR isoforms (FGFR1–4). These receptors play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, making FGFRs attractive targets for cancer therapy.

Mode of Action:

Upon binding to fibroblast growth factors (FGFs), FGFR undergoes dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt. By inhibiting FGFRs, this compound disrupts these signaling cascades, affecting cell growth, survival, and migration .

Biochemical Pathways:

The affected pathways include those regulating cell proliferation, angiogenesis, and tissue development. By inhibiting FGFRs, this compound interferes with downstream events that contribute to cancer progression .

Result of Action:

At the molecular level, inhibition of FGFRs by this compound disrupts key signaling pathways, potentially leading to reduced tumor growth and metastasis. Cellular effects include altered proliferation, apoptosis induction, and inhibition of migration and invasion .

Future Directions

The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, such as “5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine”, involve their potential use in cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive candidates for further optimization and development .

properties

IUPAC Name

5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-8(12-2)11-7-3-4-10-9(6)7/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJNMCVCQVZJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1NC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694566
Record name 5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

171780-79-3
Record name 5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 171780-79-3
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